1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one
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Overview
Description
1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Properties
Research into derivatives of benzothiazole and related compounds has highlighted their significant antifungal and antibacterial capabilities. For instance, compounds featuring the benzothiazole moiety have been synthesized and demonstrated potent antifungal effects against species like Aspergillus terreus and Aspergillus niger, showcasing their potential as antifungal agents (Jafar et al., 2017). Similarly, novel benzothiazole pyrimidine derivatives have been developed, which exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in some cases (Maddila et al., 2016). These studies underline the therapeutic potential of benzothiazole derivatives in treating microbial infections.
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors for carbon steel in acidic environments. Two specific benzothiazole compounds were synthesized and shown to significantly reduce corrosion, offering higher stability and efficiency compared to previously reported inhibitors. These findings suggest their potential application in protecting industrial metals from corrosive damage (Hu et al., 2016).
Antimicrobial and Cytotoxic Activities
The exploration of benzothiazole and its derivatives extends into their antimicrobial and cytotoxic activities. Compounds with the benzothiazole backbone have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal strains. Moreover, certain pyrimidinyl benzothiazole derivatives have exhibited promising cytotoxic activities, indicating their potential use in cancer therapy (Seenaiah et al., 2014).
Synthesis of Structurally Diverse Compounds
The chemical versatility of benzothiazole derivatives facilitates the synthesis of a wide array of structurally diverse compounds. Through various chemical reactions, such as alkylation and ring closure, researchers have generated libraries of compounds with potential pharmaceutical applications, demonstrating the adaptability and utility of benzothiazole derivatives in drug development (Roman, 2013).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s metabolism and excretion are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Properties
IUPAC Name |
12-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,5-dimethyl-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS4/c1-9-10(2)25-16-14(9)15(22)20-17-21(16)11(7-23-17)8-24-18-19-12-5-3-4-6-13(12)26-18/h3-6,11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZFUBTILDNQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CSC4=NC5=CC=CC=C5S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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